Cas no 886910-08-3 (2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-ethyl-5-[morpholin-4-yl-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
-
- Inchi: 1S/C18H19F3N4O2S/c1-2-13-22-17-25(23-13)16(26)15(28-17)14(24-6-8-27-9-7-24)11-4-3-5-12(10-11)18(19,20)21/h3-5,10,14,26H,2,6-9H2,1H3
- InChI Key: XCYNIZZRLSXEAL-UHFFFAOYSA-N
- SMILES: N1=C(CC)N=C2SC(C(N3CCOCC3)C3=CC=CC(C(F)(F)F)=C3)=C(O)N12
2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2631-0335-15mg |
2-ethyl-5-[(morpholin-4-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886910-08-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2631-0335-1mg |
2-ethyl-5-[(morpholin-4-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886910-08-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2631-0335-10mg |
2-ethyl-5-[(morpholin-4-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886910-08-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2631-0335-100mg |
2-ethyl-5-[(morpholin-4-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886910-08-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2631-0335-5μmol |
2-ethyl-5-[(morpholin-4-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886910-08-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0335-2μmol |
2-ethyl-5-[(morpholin-4-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886910-08-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2631-0335-75mg |
2-ethyl-5-[(morpholin-4-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886910-08-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2631-0335-5mg |
2-ethyl-5-[(morpholin-4-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886910-08-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0335-25mg |
2-ethyl-5-[(morpholin-4-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886910-08-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2631-0335-30mg |
2-ethyl-5-[(morpholin-4-yl)[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886910-08-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on 2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
Introduction to 2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 886910-08-3)
2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol, identified by its CAS number 886910-08-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by the presence of fused triazole and thiazole rings, which are well-known for their diverse biological activities and potential therapeutic applications.
The molecular framework of 2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol incorporates several key structural motifs that contribute to its unique chemical properties and biological interactions. The presence of a trifluoromethyl group at the 3-position of the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, while the morpholin-4-yl substituent at the 5-position introduces a polar nitrogen-containing heterocycle that can interact with biological targets. The fusion of a triazole ring with a thiazole ring in the core structure further expands the compound's potential for binding to specific biological receptors.
In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds that combine multiple pharmacophoric elements. The structural features of 2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol make it an attractive candidate for further investigation in drug discovery. Specifically, the combination of a triazole-thiazole scaffold with functional groups such as ethyl, morpholine, and trifluoromethyl suggests potential activity against various biological pathways.
One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors involved in inflammatory and immunological processes. The trifluoromethyl group is known to modulate enzyme reactivity by influencing electronic properties and metabolic stability, making it a common feature in drug candidates targeting inflammation. Additionally, the morpholine moiety is frequently found in bioactive molecules due to its ability to form hydrogen bonds and stabilize charged intermediates in biological systems.
Recent studies have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. For instance, derivatives of triazole-thiazole hybrids have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The structural motif present in 2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol aligns well with these findings, suggesting that it may exhibit similar inhibitory effects on relevant targets.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the morpholine and trifluoromethyl groups, followed by cyclization reactions to form the triazole-thiazole core. Advanced spectroscopic techniques such as NMR and mass spectrometry are essential for characterizing the intermediate products and confirming the final structure.
From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the binding mode of this compound with potential biological targets. The use of computational tools allows researchers to predict how different parts of the molecule interact with receptors or enzymes at an atomic level. This information can guide further modifications to enhance potency and selectivity.
The pharmacokinetic properties of 2-ethyl-5-(morpholin-4-yi)-yl)-3-(trifluoromethyI)-phenyI-methvl-I ,z -t ria z ol o [ 31 z o b ] [ I , 31 thia z ol - 6 -01 are also critical factors to consider during drug development. Factors such as solubility, bioavailability, and metabolic clearance can significantly impact its efficacy in vivo. Preliminary studies suggest that modifications to the phenyl ring or introduction of additional polar groups may improve solubility while maintaining biological activity.
In conclusion, 2 - eth yl - 5 - ( mor p h o l i n - 4 - y l ) - 31 - ( t r i f lu o r om e t h y l ) p h e n y l m e t h y l - I , z , z t ria z ol o [ 31 z o b ] [ I , 31 thia z ol - 6 -01 represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combined with recent advancements in drug discovery methodologies make it an exciting molecule to investigate for potential therapeutic applications. Future studies should focus on elucidating its mechanism of action and optimizing its pharmacokinetic profile for clinical development.
886910-08-3 (2-ethyl-5-(morpholin-4-yl)3-(trifluoromethyl)phenylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) Related Products
- 2168790-17-6(9,9-dimethyl-2-propyl-1-oxa-5-azaspiro5.5undecane)
- 897457-37-3(N'-(3,4-dimethoxyphenyl)-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide)
- 2138382-71-3(rac-(3R,4S)-4-(3-cyclopentylphenyl)-3-methylpyrrolidin-3-amine)
- 312499-10-8(N-cyclopentyl-N'-(pyridin-4-yl)methylethanediamide)
- 1286264-66-1(4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride)
- 393089-40-2(2-amino-6-methoxybenzene-1-sulfonamide)
- 888731-73-5(4-Hydroxy-3-trifluoromethylbenzoyl chloride)
- 2387062-90-8(1-Bromo-2-ethoxy-4-fluoro-5-methylbenzene)
- 1419101-04-4(7-tert-butyl 4-ethyl 2-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-4,7-dicarboxylate)
- 1497408-90-8(1-(6-Methylpyridin-2-yl)ethane-1,2-diol)




